(3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone
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Description
(3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as AZTM, and it has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Synthesis and Antibacterial Screening
Research on related compounds, such as the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, has been conducted to explore their antibacterial properties. These studies provide a foundation for understanding how modifications to chemical structures, similar to the compound , can influence antimicrobial activity (Landage, Thube, & Karale, 2019).
Anticancer Activity
Compounds with structural similarities to (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone have shown promise in anticancer research. For instance, a novel naphthyridine derivative demonstrated significant anticancer activity in human melanoma cells through mechanisms involving apoptosis and necroptosis (Kong et al., 2018).
Drug Metabolism
The metabolism of strained rings, such as those found in compounds structurally related to the queried chemical, has been studied to understand their biotransformation and potential as therapeutic agents. For example, AZD1979, featuring a similar complex structure, underwent GST-catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation, highlighting the unique metabolic pathways these compounds can undergo (Li et al., 2019).
properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-20-10-4-2-8(3-5-10)17-14-11(13-15-17)12(19)16-6-9(18)7-16/h2-5,9,18H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIJIPVBZNQLOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CC(C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone |
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